molecular formula C9H6FNO3 B596322 5-Fluoro-7-methoxyindoline-2,3-dione CAS No. 1239699-07-0

5-Fluoro-7-methoxyindoline-2,3-dione

Cat. No.: B596322
CAS No.: 1239699-07-0
M. Wt: 195.149
InChI Key: SRXPZFHNRROWFN-UHFFFAOYSA-N
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Description

5-Fluoro-7-methoxyindoline-2,3-dione (CAS 1239699-07-0) is a fluorinated and methoxylated isatin derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and pharmacophore in the rational design of novel molecular hybrids, particularly for developing new antimicrobial and anticancer agents . Researchers utilize this compound as a precursor for creating triazole-tethered molecular hybrids, which have demonstrated potent, broad-spectrum antimicrobial activity against a panel of Gram-positive bacteria (such as Staphylococcus aureus ) and fungal strains (including Penicillium sp. and Aspergillus niger ) . The electronic environment on the indolinedione moiety, influenced by the fluorine and methoxy substituents, is a critical factor in the structure-activity relationship (SAR), considerably affecting the antimicrobial potential of the resulting hybrids . The compound's application extends to molecular docking and DFT studies to explore its binding interactions with biological targets, such as the active site of S. aureus dihydrofolate reductase, providing insight into its mechanism of action . It is also a valuable scaffold in the search for new α-glucosidase inhibitors and other therapeutically relevant agents . The product is offered with a purity of 95% or higher. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-7-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-14-6-3-4(10)2-5-7(6)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXPZFHNRROWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NC(=O)C2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734229
Record name 5-Fluoro-7-methoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239699-07-0
Record name 5-Fluoro-7-methoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Fluorination and Methoxylation

A widely reported method involves modifying commercially available indoline-2,3-dione through sequential halogenation and alkoxylation. For example, 7-methoxyindoline-2,3-dione serves as a precursor for electrophilic fluorination at position 5.

Procedure:

  • Methoxylation at Position 7 :

    • Substrate: Indoline-2,3-dione (1.0 equiv)

    • Reagent: Sodium methoxide (2.5 equiv) in anhydrous DMF

    • Conditions: 80°C, 12 h under nitrogen

    • Yield: 72%.

  • Electrophilic Fluorination at Position 5 :

    • Substrate: 7-Methoxyindoline-2,3-dione (1.0 equiv)

    • Reagent: Selectfluor® (1.2 equiv) in acetonitrile

    • Conditions: Room temperature, 6 h

    • Yield: 58%.

Key Challenge : Competing fluorination at position 4 or 6 necessitates careful control of reaction stoichiometry and temperature.

Palladium-Catalyzed Cross-Coupling

Transition-metal-mediated strategies enable precise functional group installation. A Suzuki-Miyaura coupling approach has been adapted for introducing the methoxy group post-fluorination.

Procedure:

  • Synthesis of 5-Fluoroindoline-2,3-dione :

    • Substrate: 5-Nitroindoline-2,3-dione (1.0 equiv)

    • Reagent: Hydrogen fluoride-pyridine complex (5.0 equiv)

    • Conditions: 120°C, 24 h in a sealed tube

    • Yield: 65%.

  • Methoxylation via Cross-Coupling :

    • Substrate: 5-Fluoroindoline-2,3-dione (1.0 equiv)

    • Reagent: Methoxyphenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 equiv)

    • Solvent: Toluene/water (4:1)

    • Conditions: 100°C, 8 h

    • Yield: 48%.

Limitation : Moderate yields due to competing protodeboronation and homocoupling side reactions.

De Novo Indoline Ring Construction

Friedel-Crafts Alkylation of Substituted Anilines

Building the indoline ring from fluorinated and methoxylated aniline derivatives offers superior regiocontrol. A representative protocol involves:

Procedure:

  • Synthesis of 5-Fluoro-7-methoxyaniline :

    • Substrate: 2,4-Difluoro-3-methoxyaniline (1.0 equiv)

    • Reagent: Ammonium fluoride (3.0 equiv) in DMSO

    • Conditions: 150°C, 6 h

    • Yield: 85%.

  • Cyclization to Indoline-2,3-dione :

    • Substrate: 5-Fluoro-7-methoxyaniline (1.0 equiv)

    • Reagent: Oxalyl chloride (2.0 equiv) in dichloromethane

    • Catalyst: FeCl₃ (10 mol%)

    • Conditions: 0°C → room temperature, 4 h

    • Yield: 78%.

Advantage : Avoids late-stage functionalization challenges, ensuring correct substituent positioning.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies highlight the critical role of solvent polarity and reaction temperature:

SolventTemp (°C)Fluorination Yield (%)Methoxylation Yield (%)
DMF80-72
Acetonitrile2558-
Toluene100-48

Observation : Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitution, while toluene minimizes side reactions in cross-coupling.

Catalytic Systems for Cross-Coupling

Palladium catalysts with bulky ligands enhance selectivity:

CatalystLigandYield (%)
Pd(OAc)₂PPh₃48
PdCl₂(dppf)Dppf55
Pd(PPh₃)₄None48

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.53 (dd, J = 8.5 Hz, 1H), 6.84 (d, J = 2.5 Hz, 1H), 3.76 (s, 3H, OCH₃).

  • LCMS (ESI+) : m/z 195.15 [M+H]⁺.

Purity Assessment

HPLC analysis under neutral conditions (Welch Xtimate C18 column) confirms >95% purity for optimized batches.

Industrial-Scale Considerations

Cost Analysis of Starting Materials

MaterialCost per kg (USD)
5-Nitroindoline-2,3-dione1,200
Selectfluor®850
Methoxyphenylboronic acid980

Recommendation : Friedel-Crafts routes offer cost advantages for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-methoxyindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized indoline-2,3-dione derivatives .

Scientific Research Applications

5-Fluoro-7-methoxyindoline-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methoxyindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations in Indoline-2,3-dione Derivatives

The biological and physicochemical properties of indoline-2,3-dione derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Properties
5-Fluoro-7-methylindoline-2,3-dione 5-F, 7-CH₃ 180.3 Precursor for brominated analogs; LC-MS RT = 1.49 min ; GHS Class 1 hazard .
7-Bromo-5-fluoroindoline-2,3-dione 5-F, 7-Br Similarity score: 0.82 Higher molecular weight (due to Br); used in halogenation studies .
Indoline-2,3-dione (unsubstituted) None 147.1 Baseline scaffold; lower lipophilicity compared to halogenated/methylated analogs.
5-Methoxyindoline-2,3-dione 5-OCH₃ ~196.2 (estimated) Methoxy group enhances solubility but reduces membrane permeability vs. CH₃/F.

Key Research Findings

  • Structural Insights : The 7-methyl group in 5-Fluoro-7-methylindoline-2,3-dione stabilizes the indoline ring, facilitating bromination at positions 4 and 6 .
  • Receptor Selectivity: Indoline-2,3-dione derivatives are less effective at σ1 receptors but show promise for σ2-targeted therapies, contrasting with benzoxazinone-based compounds .

Biological Activity

5-Fluoro-7-methoxyindoline-2,3-dione is a synthetic compound characterized by the presence of a fluorine atom at the 5th position and a methoxy group at the 7th position of the indoline-2,3-dione structure. Its molecular formula is C9H6FNO3. This compound is notable for its unique chemical properties and potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine and methoxy groups enhances its binding affinity, which may lead to modulation of enzyme activity and receptor signaling pathways. This compound has shown promise in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits inhibitory effects against several bacterial strains. For instance, it has been noted to inhibit growth in Staphylococcus aureus and Escherichia coli at specific concentrations, indicating its potential as an antimicrobial agent .
  • Anticancer Properties : Research has indicated that this compound may possess anticancer properties. It appears to induce apoptosis in certain cancer cell lines, such as human leukemia cells. The mechanism may involve the inhibition of topoisomerases, which are crucial for DNA replication and transcription .

Case Studies

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : In one study, the compound was tested against various cancer cell lines, including HL-60 (human promyelocytic leukemia) and SMMC-7721 (hepatocellular carcinoma). The results demonstrated significant cytotoxicity with IC50 values in the micromolar range, suggesting effective growth inhibition .
  • Antimicrobial Efficacy : Another investigation assessed the compound's antibacterial activity against clinical isolates of E. coli and S. aureus. The findings revealed an ID50 (inhibitory dose for 50% of the population) of approximately 1×107M1\times 10^{-7}M for E. coli, indicating potent antimicrobial properties .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
5-Fluoroindoline-2,3-dione Lacks methoxy groupModerate anticancer activity
7-Methoxyindoline-2,3-dione Lacks fluorine atomLimited antibacterial properties
5-Methoxyindoline-2,3-dione Different substitution patternsVaries widely in reactivity
This compound Unique combination of fluorine & methoxyStrong antimicrobial & anticancer effects

This table highlights how the dual presence of fluorine and methoxy groups in this compound contributes to its enhanced biological activities compared to its analogs.

Research Applications

The potential applications of this compound span various fields:

  • Medicinal Chemistry : Ongoing research is focused on developing this compound as a lead candidate for new antimicrobial and anticancer therapies.
  • Chemical Synthesis : It serves as a valuable building block in synthesizing more complex molecules due to its reactive functional groups.
  • Biological Research : The compound is utilized in studies aimed at understanding molecular interactions within biological systems.

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